2-Methylhexadec-2-enoic acid
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Overview
Description
2-Methylhexadec-2-enoic acid is a carboxylic acid with a unique structure characterized by a methyl group and a double bond at the second carbon position. This compound is part of the broader class of unsaturated fatty acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhexadec-2-enoic acid can be synthesized through several methods, including:
Oxidation of Alkenes: This method involves the oxidative cleavage of alkenes, which can be achieved using reagents like potassium permanganate or ozone.
Hydrolysis of Nitriles: This involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the use of biocatalysts to achieve high yields and purity. The choice of method depends on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Methylhexadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation can reduce the double bond, converting the compound into a saturated fatty acid.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions, forming esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation).
Major Products Formed
Oxidation: Formation of shorter-chain carboxylic acids or ketones.
Reduction: Formation of 2-Methylhexadecanoic acid.
Substitution: Formation of esters, amides, or anhydrides depending on the reagents used.
Scientific Research Applications
2-Methylhexadec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of lubricants, surfactants, and biodegradable plastics.
Mechanism of Action
The mechanism of action of 2-Methylhexadec-2-enoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes involved in fatty acid metabolism.
Membrane Interaction: Integrates into cell membranes, affecting their fluidity and function.
Signal Transduction: Modulates signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Hexadec-2-enoic acid: Similar structure but lacks the methyl group at the second carbon position.
2-Methylhexadecanoic acid: Saturated version of 2-Methylhexadec-2-enoic acid.
Palmitoleic acid: An omega-7 monounsaturated fatty acid with a double bond at the ninth carbon position.
Uniqueness
This compound is unique due to its specific structural features, including the methyl group and the position of the double bond. These characteristics confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
72120-32-2 |
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Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-methylhexadec-2-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19/h15H,3-14H2,1-2H3,(H,18,19) |
InChI Key |
DJZODRDGDSMLRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=C(C)C(=O)O |
Origin of Product |
United States |
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